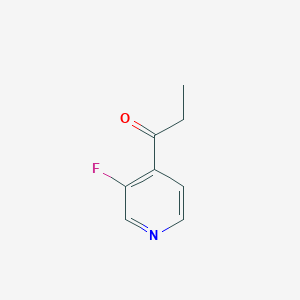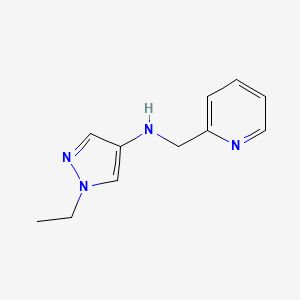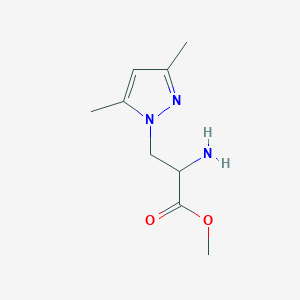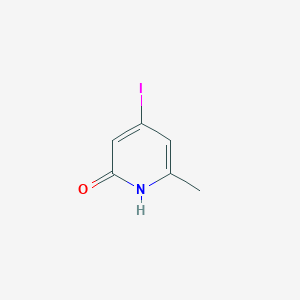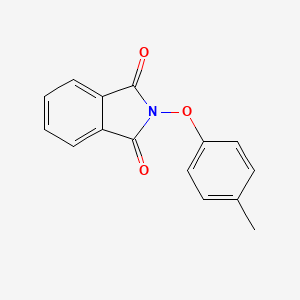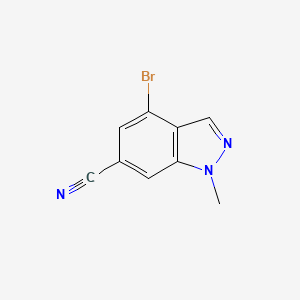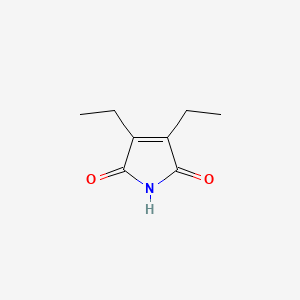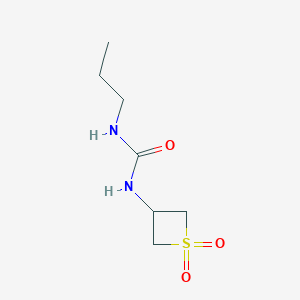
1-(1,1-Dioxidothietan-3-yl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dioxidothietan-3-yl)-3-propylurea is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound contains a thietane ring, which is a four-membered ring containing sulfur, and is oxidized to a dioxothietane. This structural motif is relatively rare and imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-propylurea typically involves the reaction of a thietane derivative with a suitable urea precursor. One common method involves the oxidation of a thietane ring to form the dioxothietane intermediate, followed by its reaction with propylurea under controlled conditions. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids and may require specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-(1,1-Dioxidothietan-3-yl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The thietane ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The urea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized thietane derivatives, while reduction could lead to partially or fully reduced forms of the compound .
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-3-propylurea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which the compound is used .
類似化合物との比較
Similar Compounds
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
Uniqueness
1-(1,1-Dioxidothietan-3-yl)-3-propylurea is unique due to its combination of a dioxothietane ring and a propylurea moiety. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds. The presence of the dioxothietane ring, in particular, is a key feature that sets it apart from other similar compounds .
特性
分子式 |
C7H14N2O3S |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
1-(1,1-dioxothietan-3-yl)-3-propylurea |
InChI |
InChI=1S/C7H14N2O3S/c1-2-3-8-7(10)9-6-4-13(11,12)5-6/h6H,2-5H2,1H3,(H2,8,9,10) |
InChIキー |
DZDXKLBXLJIXIT-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NC1CS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


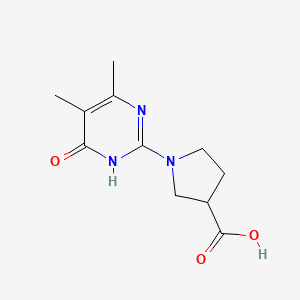
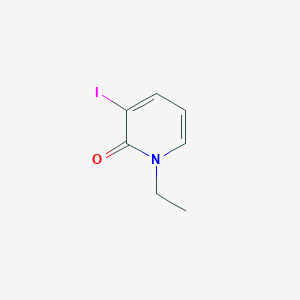
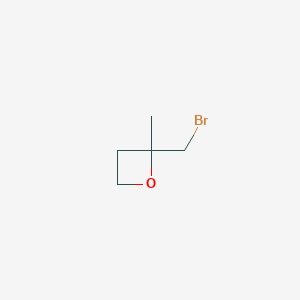
![6-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13016514.png)
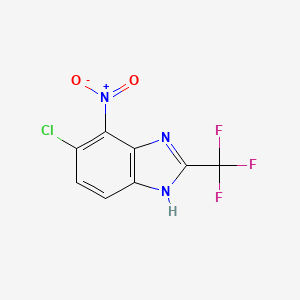
![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13016522.png)
